molecular formula C9H6FNO3S B13199242 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

Cat. No.: B13199242
M. Wt: 227.21 g/mol
InChI Key: WAJNJJNXYSFEBQ-UHFFFAOYSA-N
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Description

2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a fluorine atom, a keto group, and an acetic acid moiety attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions to form the benzothiazole core.

    Oxidation: The keto group at the 3-position is introduced via oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of cost-effective and scalable reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom and keto group in this compound may enhance its biological activity and selectivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Compounds with similar structures have shown promise as enzyme inhibitors, receptor modulators, and anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom and keto group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzothiazole ring may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine.

    2-(6-Chloro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Contains a chlorine atom instead of fluorine.

    2-(6-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Features a methyl group at the 6-position.

Uniqueness

The presence of the fluorine atom in 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its halogenated or methylated counterparts. The keto group further contributes to its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H6FNO3S

Molecular Weight

227.21 g/mol

IUPAC Name

2-(6-fluoro-3-oxo-2,1-benzothiazol-1-yl)acetic acid

InChI

InChI=1S/C9H6FNO3S/c10-5-1-2-6-7(3-5)11(4-8(12)13)15-9(6)14/h1-3H,4H2,(H,12,13)

InChI Key

WAJNJJNXYSFEBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N(SC2=O)CC(=O)O

Origin of Product

United States

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